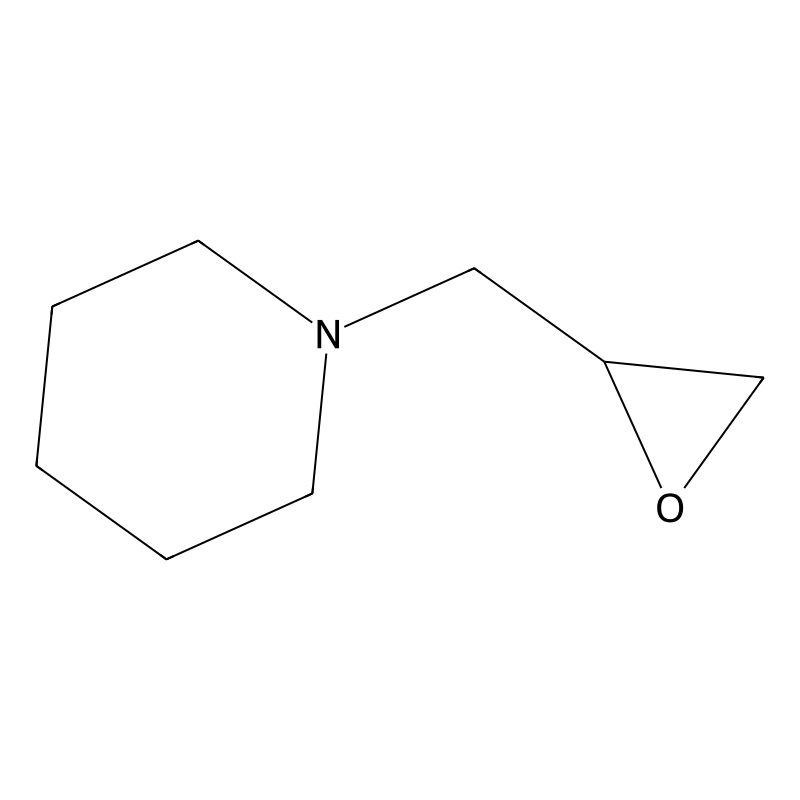1-(Oxiran-2-ylmethyl)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Aminoalcohols:
1-(Oxiran-2-ylmethyl)piperidine (1-OMePIP) finds application in the synthesis of aminoalcohols, a class of organic compounds containing both an amine and an alcohol functional group. These versatile molecules are used in various scientific research fields, including medicinal chemistry, materials science, and catalysis. Studies have demonstrated the effectiveness of 1-OMePIP as a building block for the synthesis of diverse aminoalcohols through ring-opening reactions with the oxirane ring. Source: [1-(Oxiran-2-ylmethyl)piperidine 3D-EAA94553 - CymitQuimica: ]
Vicinal Diol Chemistry:
1-OMePIP possesses a vicinal diol functional group, meaning two hydroxyl groups are positioned on adjacent carbon atoms. This reactive group participates in various chemical reactions, making 1-OMePIP a valuable intermediate in organic synthesis. Research explores the utilization of 1-OMePIP's vicinal diol for the preparation of polymers with unique properties and functionalities. Source: [1-(Oxiran-2-ylmethyl)piperidine 3D-EAA94553 - CymitQuimica: ]
1-(Oxiran-2-ylmethyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring and an epoxide group. Its molecular formula is , and it has a molecular weight of approximately 141.21 g/mol. The presence of the epoxide group makes this compound highly reactive, allowing it to participate in various
The reactivity of 1-(oxiran-2-ylmethyl)piperidine is primarily attributed to the epoxide functional group, which can undergo ring-opening reactions. This property is exploited in several synthetic pathways:
- Nucleophilic Ring Opening: The epoxide can react with nucleophiles such as amines or alcohols, leading to the formation of vicinal aminoalcohols.
- Substitution Reactions: The compound can also participate in substitution reactions where the epoxide is attacked by various nucleophiles, resulting in diverse derivatives.
These reactions highlight its potential utility in organic synthesis and material science .
The synthesis of 1-(oxiran-2-ylmethyl)piperidine typically involves the following methods:
- Epoxide Formation: The compound can be synthesized through the reaction of piperidine with an appropriate epoxide precursor. One common approach involves using allyl glycidyl ether as a starting material.
- Ring-Opening Reaction: Another method includes the direct ring-opening of an epoxide using piperidine under reflux conditions, yielding 1-(oxiran-2-ylmethyl)piperidine as a product .
These methods are advantageous due to their straightforward nature and the availability of starting materials.
1-(Oxiran-2-ylmethyl)piperidine has several applications across different fields:
- Organic Synthesis: Its reactive nature allows it to serve as an intermediate in the synthesis of more complex molecules.
- Material Science: The compound can be utilized in developing polymers and other materials due to its functional groups.
- Pharmaceutical Development: Given its potential biological activity, it may be explored further for drug development, particularly in creating new therapeutic agents targeting specific diseases .
Interaction studies involving 1-(oxiran-2-ylmethyl)piperidine focus on its reactivity with biological molecules. The epoxide moiety is known to form covalent bonds with nucleophilic sites on proteins, which can lead to changes in protein function. Research indicates that compounds containing epoxide groups can exhibit significant interactions with enzymes and receptors, making them valuable for studying biochemical pathways and potential therapeutic targets .
Several compounds share structural similarities with 1-(oxiran-2-ylmethyl)piperidine, each possessing unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Oxiran-2-ylmethyl)morpholine | Morpholine ring instead of piperidine | Potential for different biological interactions |
| 1-(Allyloxy)propan-2-ol | Allyl group instead of piperidine | Different reactivity profile |
| 3-(Oxiran-2-ylmethyl)aniline | Aniline structure | Unique electronic properties |
The uniqueness of 1-(oxiran-2-ylmethyl)piperidine lies in its specific combination of a piperidine ring and an epoxide group, which influences its reactivity and potential applications distinctly compared to these similar compounds .








